CB1 Receptor Antagonism: Target Compound vs. Directly-Linked Analog (No Methyl Linker, CAS 606103-95-1)
The target compound features a methylene (-CH2-) spacer between the piperazine core and the phenyltetrazole group, a modification absent in the direct analog CAS 606103-95-1 . Patent literature for the broader scaffold (CN101790521A) emphasizes that subtle linker variations critically modulate CB1 receptor binding kinetics and functional activity [1]. While specific Ki values for the target compound are not publicly disclosed, the structural difference implies a differentiated pharmacological profile that must be experimentally verified, as simple direct-link analogs cannot be assumed to be pharmacologically equivalent.
| Evidence Dimension | Linker group between piperazine and tetrazole scaffold |
|---|---|
| Target Compound Data | Methylene (-CH2-) linker present |
| Comparator Or Baseline | CAS 606103-95-1 (No linker; direct piperazine-tetrazole bond) |
| Quantified Difference | Qualitative structural difference; specific quantitative pharmacological difference not available in public domain |
| Conditions | Structural comparison based on chemical records ; functional class effects inferred from patent CN101790521A [1] |
Why This Matters
The presence of a linker can drastically alter a molecule's 3D conformation and target engagement, meaning procurement decisions cannot substitute the direct-link analog without risking invalid experimental results.
- [1] E. J. Gilbert, W. J. Greenlee, S. W. Lee, M. W. Miller, J. D. Scott, A. Stamford, C. S. Seeley. (2010). Substituted piperazines as CB1 antagonists. Chinese Patent CN101790521A. View Source
